molecular formula C8H14N2O B157189 Milameline CAS No. 139886-32-1

Milameline

Cat. No.: B157189
CAS No.: 139886-32-1
M. Wt: 154.21 g/mol
InChI Key: YMMXHEYLRHNXAB-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Milameline, also known as CI-979, PD-129,409, and RU-35,926, is a non-selective muscarinic acetylcholine receptor partial agonist. It was initially investigated for its potential to treat Alzheimer’s disease due to its cognition-enhancing properties. clinical trials yielded poor results, leading to the discontinuation of its development .

Preparation Methods

Milameline can be synthesized through a series of chemical reactions. The synthetic route involves the formation of the compound (E)-N-methoxy-1-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)methanimine. The preparation typically involves the use of specific reagents and conditions to achieve the desired product.

Chemical Reactions Analysis

Milameline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, changing the O-methyl aldoxime to an O-propargyl oxime results in a different molecule called RU 35986 .

Scientific Research Applications

Milameline has been extensively studied for its effects on the central and peripheral cholinergic systems. In scientific research, it has been used to investigate its potential to reverse cholinergic dysfunction and improve cognitive function. Studies have shown that this compound can modulate functional connectivity in the brain, improve memory performance, and increase cortical blood flow. It has also been used in pharmacological studies to understand its effects on neurotransmitter systems and brain activity .

Mechanism of Action

Milameline acts as a partial agonist at muscarinic acetylcholine receptors. It binds to these receptors and stimulates phosphatidylinositol hydrolysis in certain cell types, while inhibiting cAMP accumulation in others. This dual action results in the modulation of cholinergic activity in the brain. This compound’s effects are not due to the inhibition of acetylcholinesterase, and it does not significantly bind to other neurotransmitter receptors .

Comparison with Similar Compounds

Milameline is similar to other muscarinic receptor agonists such as alvameline, sabcomeline, tazomeline, and xanomeline. These compounds also target muscarinic acetylcholine receptors and have been investigated for their potential cognitive-enhancing effects. this compound’s unique partial agonist activity and its specific binding profile distinguish it from these other compounds .

Properties

IUPAC Name

(E)-N-methoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-5-3-4-8(7-10)6-9-11-2/h4,6H,3,5,7H2,1-2H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMXHEYLRHNXAB-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C=NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC=C(C1)/C=N/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028867
Record name (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139886-32-1
Record name Milameline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139886-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milameline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139886321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MILAMELINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9X77R42FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milameline
Reactant of Route 2
Reactant of Route 2
Milameline
Reactant of Route 3
Reactant of Route 3
Milameline
Reactant of Route 4
Reactant of Route 4
Milameline
Reactant of Route 5
Reactant of Route 5
Milameline
Reactant of Route 6
Reactant of Route 6
Milameline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.